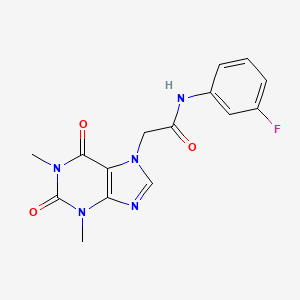

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-fluorophenyl)acetamide

Übersicht

Beschreibung

The compound of interest belongs to a class of chemicals that combine a purine base with a fluorophenyl group, indicating potential biological activity. While direct studies on this compound are scarce, research on structurally related compounds provides insight into the synthesis, structure, and properties that might be analogous.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic precursors to the final compound. For example, compounds with complex structures, such as those containing benzofuran and pyrazolyl groups, are synthesized through reactions involving NMR, IR, and X-ray diffraction for structure characterization (霍静倩 et al., 2016).

Molecular Structure Analysis

Crystal structure analysis through X-ray diffraction is a common method to determine the molecular structure of chemical compounds. It provides detailed information about the arrangement of atoms in the crystal and their interactions, which are crucial for understanding the compound's properties and reactivity (霍静倩 et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be inferred from their functional groups. Acetamide derivatives, for instance, show a range of biological activities that depend on their chemical structure. The presence of fluorophenyl groups often suggests potential for interactions with biological molecules, leading to various activities, including anti-inflammatory and herbicidal effects (K. Sunder & Jayapal Maleraju, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are determined by the compound's molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation into usable drug forms.

Chemical Properties Analysis

Chemical properties, such as acidity (pKa), stability, and reactivity towards various reagents, are crucial for predicting the compound's behavior in chemical reactions and biological systems. These properties are influenced by the structure of the compound, particularly the electronic effects of functional groups like fluorophenyl and acetamide (M. Duran & M. Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Neuroprotective and MAO-B Inhibitory Activities

A study by Mitkov et al. (2022) explored the synthesis of semi- and thiosemicarbazides containing a methylxanthine moiety, which included 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide. This compound demonstrated significant neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities in vitro, suggesting its potential for further in vivo evaluations for neuroprotection and in treating neurological disorders (Mitkov et al., 2022).

Radioligand for A2B Adenosine Receptors

Research conducted by Baraldi et al. (2004) identified a related compound, MRE 2029-F20, as a selective antagonist ligand of A2B adenosine receptors. This compound was used to develop a radioligand, [3H]-MRE 2029-F20, for the pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).

Chiral Separation for Stereoisomer Identification

Peikova et al. (2019) developed a reversed-phase high-performance liquid chromatography method for enantiomeric separation of isomers of a similar compound, 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)-N'-(3-fluorobenzylidene)-propanehydrazide. This method was crucial for identifying and separating the (R)- and (S)-enantiomers of the compound, which is important in drug development and quality control (Peikova et al., 2019).

Potential Antitumor Activity

Sultani et al. (2017) synthesized a series of new mercapto xanthine derivatives, including 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides. These compounds exhibited antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines, indicating their potential as anticancer agents (Sultani et al., 2017).

Wirkmechanismus

- Nrf2 is a transcription factor that responds to oxidative stress and plays a crucial role in cellular defense against oxidative damage .

- The exact details of how ChemDiv1_005938 interacts with Nrf2 and other pathways remain an area of ongoing research .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-4-9(16)6-10/h3-6,8H,7H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUOKEXSZPVXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

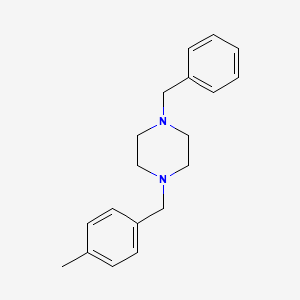

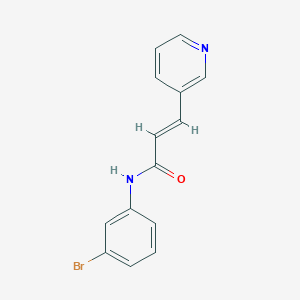

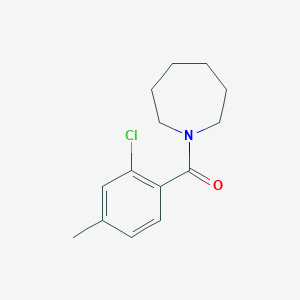

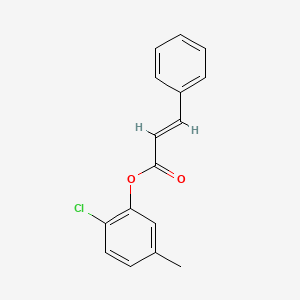

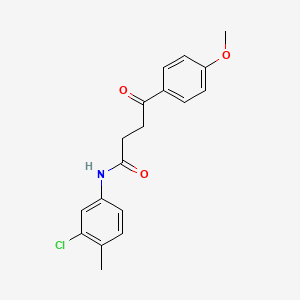

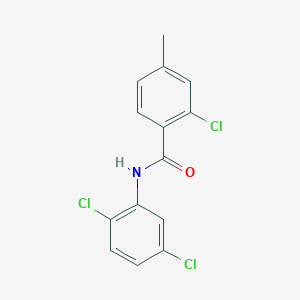

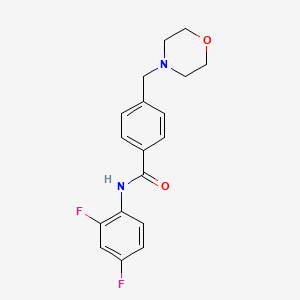

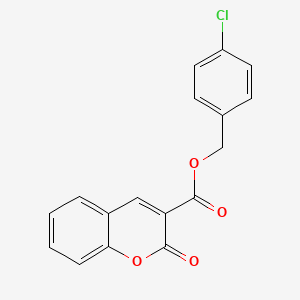

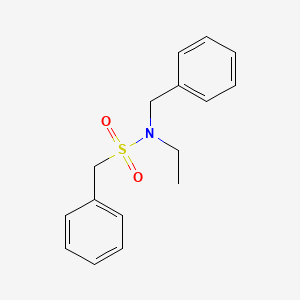

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)

![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)

![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)

methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)

![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)